molecular formula C14H24O5 B1222473 Poly(vinyl butyral) CAS No. 27360-07-2

Poly(vinyl butyral)

Cat. No. B1222473
CAS RN: 27360-07-2
M. Wt: 272.34 g/mol
InChI Key: RNNFCYZWIQZWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyvinyl Butyral (PVB) is a type of plastic polymer recognized for its excellent adhesive, film-forming, and optical properties1. It is synthesized from the condensation reaction of polyvinyl alcohol (PVA) and butyraldehyde1. PVB is a high-performance, transparent thermoplastic material with high tensile strength, flexibility, and transparency1.



Synthesis Analysis

The synthesis of PVB involves a two-step process. First, polyvinyl acetate (PVAc) is converted into polyvinyl alcohol (PVA) through a process known as saponification1. The second step is the acetalization process, where PVA is treated with butyraldehyde in the presence of an acid catalyst1. This results in the formation of PVB and water1.



Molecular Structure Analysis

The chemical structure of PVB involves the polymerization of butyraldehyde and polyvinyl alcohol, forming a chain of alternating monomers2. The resulting polymer consists of both vinyl alcohol units and butyraldehyde units linked by carbon-carbon bonds2.



Chemical Reactions Analysis

PVB is synthesized from the condensation reaction of polyvinyl alcohol (PVA) and butyraldehyde1. The reaction conditions such as temperature, time, and the ratio of reactants are controlled to achieve the desired degree of polymerization and properties1.



Physical And Chemical Properties Analysis

PVB possesses a wide array of beneficial properties which include high tensile strength, flexibility, and transparency1. Its specific gravity is around 1.071. It also has excellent adherence to glass and plastic, high impact resistance, and superior ultraviolet (UV) light blocking capabilities1. In terms of chemical properties, PVB is highly resistant to solvents and other chemicals1. The melting point of this polymer ranges between 160-180°C, making it heat resistant to some degree1. It is also insoluble in water but displays good solubility in alcohols and other organic solvents1.


Scientific Research Applications

Grafting and Molecular Structure

Poly(vinyl butyral) (PVB), a statistical terpolymer, plays a crucial role in safety glass, particularly in automotive and architectural applications. Research by Striegel (2004) explores the 'self-grafting' or 'auto-grafting' effects in PVB. This study contributes to understanding the molecular architecture of PVB, especially how induced branching impacts the PVB-graft-PVB molecule, which is crucial for its applications in safety glass.

Safety Glazing and Electrical Insulation

PVB is predominantly used as an interlayer in safety glazing for vehicles and buildings, owing to its toughness, resilience, and optical clarity. As highlighted by Knapczyk (2000), PVB's high adhesion properties and ability to bind pigments and fillers make it suitable for these applications. Additionally, PVB is employed in coatings for electrical wire and cable insulation, leveraging its unique chemical and physical characteristics.

Domain Structure Analysis

The amorphous nature of PVB, characterized by microphase separation, reveals a distinct domain structure. Zheng et al. (1988) conducted a morphological study of PVB films, using transmission electron microscopy to observe domains within the polymer. This research provides insight into the internal structure of PVB, which is essential for its diverse applications.

Impact Modification and Processing Aid

PVB, available in pellet form for blending with other polymer resins, acts as an impact modifier and processing aid. Hofmann & Lee (2006) demonstrated that PVB enhances toughness, flexibility, and processability in various engineering resins, polyolefins, and PVC. This versatility underlines PVB's importance in material engineering and product development.

Polymer Synthesis Intensification

The synthesis process of PVB has been intensified using a novel microstructured chemical system, as shown by Lin et al. (2015). This approach enables faster reaction rates and more efficient manufacturing of PVB, highlighting advancements in polymer production technologies.

Hydrogen Bonding Management in Solutions

Managing hydrogen bonding in aqueous poly(vinyl alcohol) solutions offers new perspectives for preparing homogeneous PVB. Rumyantsev et al. (2020) explored how hydrogen bond reorganization affects the synthesis of PVB, influencing its molecular weight distribution and homogeneity.

properties

IUPAC Name

1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2.C4H6O2.C2H4O/c1-4-7-8(9-5-2)10-6-3;1-3-6-4(2)5;1-2-3/h5-6,8H,2-4,7H2,1H3;3H,1H2,2H3;2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNFCYZWIQZWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27360-07-2
Record name Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27360-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20142
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

CAS RN

27360-07-2
Record name Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
US Patent 2,732,304, 1956 - Google Patents
The object of the present invention is to provide a photosensitive element of the oxalate type which, after exposure and development, is stable, ie, does not de teriorate upon subsequent exposure to light. Since the oxalates are primarily sensitive to ultraviolet light, the object of the present invention is to prevent ultraviolet light reaching the sensitive material after it has been de veloped, but of course the original sensitivity would be reduced if the sensitive layer could not receive ultra violet light during exposure. Essentially, the invention consists of …
Number of citations: 8 patents.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.